molecular formula C21H19N5O2S2 B14977753 N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B14977753
M. Wt: 437.5 g/mol
InChI Key: QWJVFOFBQOORBE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide: is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pteridine structure, followed by the introduction of the thiophen-2-ylmethyl group and the 2,5-dimethylphenyl group. The final step involves the formation of the acetamide linkage.

    Preparation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formamide under controlled conditions.

    Introduction of the thiophen-2-ylmethyl group: This step involves the use of thiophene-2-carbaldehyde in a nucleophilic addition reaction.

    Attachment of the 2,5-dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pteridine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide may have potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(phenyl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
  • N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(furanyl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Uniqueness

The uniqueness of N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide lies in the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds that may have other substituents like phenyl or furanyl groups.

Properties

Molecular Formula

C21H19N5O2S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H19N5O2S2/c1-13-5-6-14(2)16(10-13)24-17(27)12-30-21-25-19-18(22-7-8-23-19)20(28)26(21)11-15-4-3-9-29-15/h3-10H,11-12H2,1-2H3,(H,24,27)

InChI Key

QWJVFOFBQOORBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4

Origin of Product

United States

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